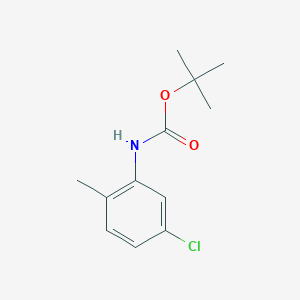

N-tert-butoxycarbonyl-5-chloro-2-methylaniline

Description

N-tert-butoxycarbonyl-5-chloro-2-methylaniline is a protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group attached to the amine nitrogen of 5-chloro-2-methylaniline. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is pivotal in pharmaceutical and agrochemical synthesis, where controlled reactivity of aromatic amines is essential. The chlorine and methyl substituents at the 5- and 2-positions, respectively, modulate electronic and steric effects, influencing regioselectivity in further functionalization reactions.

Properties

IUPAC Name |

tert-butyl N-(5-chloro-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMDRJPDCKCOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-5-chloro-2-methylaniline typically involves the protection of 5-chloro-2-methylaniline with a tert-butoxycarbonyl group. The reaction is carried out by reacting 5-chloro-2-methylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-butoxycarbonyl-5-chloro-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or ethyl acetate are commonly used for deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an N-substituted aniline derivative.

Deprotection Reactions: The major product is 5-chloro-2-methylaniline.

Scientific Research Applications

Organic Synthesis Applications

N-tert-butoxycarbonyl (Boc) protection is a common strategy in organic synthesis, particularly for amines. The Boc group provides stability and can be removed under mild conditions, making it suitable for the synthesis of complex molecules.

Key Uses:

- Synthesis of Natural Products: The compound serves as a precursor in the synthesis of various natural products and drug molecules. For instance, it has been utilized in the preparation of chiral ligands, which are essential for asymmetric synthesis .

- Pharmaceutical Intermediates: The chloro-substituted aniline derivatives are often used as intermediates in the synthesis of pharmaceuticals. The presence of the chloro group can enhance the reactivity of the compound, allowing for further functionalization .

Herbicide Development

N-tert-butoxycarbonyl-5-chloro-2-methylaniline is also significant in agricultural chemistry, particularly as an intermediate for herbicides.

Production Process:

- The compound can be transformed into 3-chloro-2-methylaniline, which is a key intermediate in the synthesis of hormone-type quinoline carboxylic acid herbicides. This transformation involves specific reaction conditions that ensure high yield and purity .

Advantages:

- The synthetic route described offers advantages such as safety and simplicity, making it suitable for industrial-scale production. The use of inexpensive and non-toxic reagents further enhances its appeal for sustainable agricultural practices .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities.

Structure-Activity Relationship (SAR) Studies:

- Research indicates that modifications to the aniline structure can lead to significant changes in biological activity. For example, variations in substituents on the aromatic ring can affect potency against specific targets like cancer cells . Studies have demonstrated that certain derivatives exhibit enhanced inhibition rates against various cell lines, highlighting their potential as therapeutic agents.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives of this compound revealed that specific modifications could yield compounds with potent anticancer properties. The SAR analysis showed that introducing electron-withdrawing groups significantly improved inhibitory activity against tumor cell lines .

Case Study 2: Herbicide Efficacy

Another investigation into herbicide formulations incorporating 3-chloro-2-methylaniline demonstrated effective weed control with minimal environmental impact. The study emphasized the importance of optimizing synthesis routes to enhance product efficacy while maintaining safety standards .

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-5-chloro-2-methylaniline primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-tert-butoxycarbonyl-5-chloro-2-methylaniline are best understood through comparison with related compounds. Key analogues include unprotected 5-chloro-2-methylaniline, N-benzyl derivatives, and other protected anilines.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Substituents | Deprotection Method |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₆ClNO₂ | 241.72 | Boc | 5-Cl, 2-Me | Acid (e.g., TFA) |

| 5-Chloro-2-methylaniline (unprotected) | C₇H₈ClN | 141.60 | None | 5-Cl, 2-Me | N/A |

| N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline | C₁₆H₁₆Cl₂NO | 316.21 | Benzyl | 2-Cl, 5-ClCH₂, 3-MeO, N-Me | Hydrogenolysis (H₂/Pd) |

Key Differences:

Protection Strategy :

- The Boc group offers acid-labile protection, ideal for stepwise synthesis in acidic environments .

- Benzyl protection (as in the N-benzyl derivative) requires catalytic hydrogenation, which may interfere with reducible functional groups (e.g., nitro or alkenes) .

Substituent Effects :

- The Boc-protected compound’s 5-chloro and 2-methyl groups direct electrophilic substitution predominantly to the 4-position due to steric and electronic effects.

- In contrast, the N-benzyl derivative’s 3-methoxy and 5-chloromethyl groups introduce steric hindrance and polarizability, altering reactivity in cross-coupling reactions .

Solubility and Stability :

- The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to the unprotected aniline, which exhibits moderate solubility.

- The N-benzyl derivative’s chloromethyl and methoxy groups reduce solubility but improve crystallinity for purification .

Biological Activity

N-tert-butoxycarbonyl-5-chloro-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a methyl group at the 2-position of the aniline ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that derivatives of 2-methylaniline, including this compound, can act as inhibitors for several protein kinases. For instance, studies have shown that related compounds exhibit inhibitory activity against CK1δ (casein kinase 1 delta), with IC50 values in the micromolar range. The presence of hydrophobic groups enhances their interaction with the kinase, suggesting that structural modifications can significantly affect potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Kinase Inhibition : The compound may inhibit kinases involved in cell cycle regulation and apoptosis. This inhibition can lead to altered cellular signaling pathways, potentially impacting tumor growth and survival.

- Metabolic Effects : Similar compounds have been shown to influence metabolic pathways by modulating NAD+ levels through the activation of nicotinamide phosphoribosyltransferase (NAMPT). This suggests that this compound could have similar effects, promoting metabolic health .

Case Studies and Research Findings

Several studies have highlighted the biological significance of related compounds:

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.